Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate

Prodrug Design Blood-Brain Barrier Permeability Gabapentinoid Pharmacokinetics

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate (CAS 138799-97-0) is an ethyl ester derivative of the gabapentinoid scaffold, formally named 2-[1-(aminomethyl)cyclohexyl]acetic acid ethyl ester. Structurally, it comprises a cyclohexyl ring bearing an aminomethyl group and an ethyl acetate side chain (C11H21NO2, MW 199.29).

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 138799-97-0
Cat. No. B152235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-(aminomethyl)cyclohexyl)acetate
CAS138799-97-0
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCCCC1)CN
InChIInChI=1S/C11H21NO2/c1-2-14-10(13)8-11(9-12)6-4-3-5-7-11/h2-9,12H2,1H3
InChIKeyPQCNPWAMVMHDID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate (CAS 138799-97-0): Procurement-Ready Overview of a Key Gabapentinoid Intermediate


Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate (CAS 138799-97-0) is an ethyl ester derivative of the gabapentinoid scaffold, formally named 2-[1-(aminomethyl)cyclohexyl]acetic acid ethyl ester . Structurally, it comprises a cyclohexyl ring bearing an aminomethyl group and an ethyl acetate side chain (C11H21NO2, MW 199.29). As a protected or prodrug form of gabapentin, the ethyl ester moiety masks the polar carboxylic acid group, thereby enhancing lipophilicity and blood-brain barrier penetration potential [1]. This compound is widely utilized as a reference standard for analytical method development, an impurity marker in pharmaceutical quality control, and a key building block in the synthesis of gabapentin and novel gabapentinoid analogs .

Why Gabapentin Ethyl Ester Cannot Be Substituted with Generic Gabapentin or Simple Amino Acid Analogs


Simple substitution of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate with free gabapentin or other gabapentinoid analogs fails on multiple technical and functional grounds. First, the ethyl ester prodrug design is specifically intended to overcome gabapentin's saturable L-amino acid transporter (LAT1)-mediated absorption and limited brain penetration, which results in nonlinear pharmacokinetics and variable clinical efficacy [1]. As an ester, this compound exhibits distinct physicochemical properties, including increased LogP and enhanced passive diffusion across lipid membranes, which directly impact its utility in preclinical studies requiring controlled CNS exposure [2]. Second, in analytical contexts, the compound serves as a critical impurity standard for gabapentin active pharmaceutical ingredient (API) testing; substituting a structurally similar but non-identical compound would compromise method accuracy, invalidate USP/EP compliance, and potentially delay regulatory filings [3]. Third, the ethyl ester group provides a unique synthetic handle for further derivatization—including amidation, reduction, or hydrolysis—that is absent in free gabapentin or simple cyclohexane derivatives [4]. These distinctions underscore that the compound is not a mere commodity gabapentinoid but a purpose-built molecular tool with quantifiable advantages in specific research and industrial workflows.

Quantitative Differentiation Evidence: Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate vs. Key Comparators


Lipophilicity Advantage: Predicted LogP of Ethyl Ester vs. Gabapentin

The ethyl ester modification significantly increases lipophilicity compared to the parent gabapentin. While experimentally determined LogP values for the exact free base are not widely published, computational predictions (ALOGPS 2.1) indicate a LogP of approximately 1.8 for Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate versus -1.1 for gabapentin, representing a ~790-fold increase in theoretical partition coefficient [1]. This physicochemical shift is consistent with the known design principles of gabapentin enacarbil and other prodrugs, where esterification masks the carboxylate group to enhance passive membrane diffusion [2].

Prodrug Design Blood-Brain Barrier Permeability Gabapentinoid Pharmacokinetics

Analytical Purity Specification: Certified Reference Standard Quality

As a designated Gabapentin Acid Impurity 3, this compound is supplied with certified purity specifications suitable for use as a reference standard in chromatographic method validation. Commercial suppliers typically provide this compound with a purity of ≥98% (HPLC), accompanied by a Certificate of Analysis (CoA) detailing exact purity, identity (NMR, MS), and residual solvent content . In contrast, research-grade gabapentin or generic building blocks often lack this level of certified purity and traceability, which is essential for GMP/GLP compliance in pharmaceutical QC [1].

Pharmaceutical Impurity Profiling Quality Control Regulatory Compliance

Synthetic Utility: Hydrolytic Stability and Prodrug Cleavage Kinetics

The ethyl ester bond in this compound exhibits pH-dependent hydrolytic stability, a property critical for its use as a controlled-release prodrug intermediate. In vitro hydrolysis studies of structurally analogous gabapentin ethyl ester hydrochloride (the salt form) demonstrate that at pH 2.0 (simulating gastric conditions), less than 5% hydrolysis occurs over 2 hours, whereas at pH 7.4 (simulating blood/intestinal conditions), >90% conversion to gabapentin is achieved within 30 minutes in the presence of esterases [1]. This contrasts with the free acid form (gabapentin), which is immediately ionized and subject to saturable active transport, and with more stable amide prodrugs that may release gabapentin too slowly for therapeutic effect.

Prodrug Activation Controlled Hydrolysis Synthetic Intermediate

Crystallinity and Solid-State Behavior: Hydrochloride Salt vs. Free Base

While direct comparative data for the free base (CAS 138799-97-0) are limited, the hydrochloride salt (CAS 60175-04-4) exhibits well-defined crystalline properties that are essential for reproducible solid-phase synthesis and formulation development. The hydrochloride salt has a reported melting point of 161-163 °C, confirming its crystalline nature and high purity . In contrast, the free base is described as a colorless liquid with a pungent odor, which presents distinct handling and storage challenges . This physical state divergence—crystalline solid vs. liquid—directly impacts procurement decisions for applications requiring precise weighing, long-term stability, or solid-phase compatibility.

Pharmaceutical Formulation Polymorph Control Salt Selection

Optimal Procurement-Driven Application Scenarios for Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate


Pharmaceutical Impurity Profiling and Regulatory Compliance

When developing or validating HPLC/UPLC methods for gabapentin API, the use of a certified reference standard of Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate (Gabapentin Acid Impurity 3) is mandated by ICH Q3A guidelines for impurity identification and quantification [1]. Its ≥98% purity and full characterization (CoA) ensure accurate peak identification and quantitative recovery, which is critical for establishing acceptance criteria and meeting regulatory submission requirements for ANDA or NDA filings . Substituting a lower-purity or non-certified analog introduces quantifiable risk of method failure, re-validation costs, and regulatory delays.

Prodrug Design and CNS Pharmacokinetic Studies

Researchers investigating novel gabapentinoid prodrugs with enhanced brain penetration should prioritize this ethyl ester over the parent gabapentin due to its increased LogP (predicted ~1.8 vs. -1.1) and its established role as a key intermediate in gabapentin enacarbil synthesis [1]. The ester bond's pH-dependent hydrolysis profile enables controlled release studies, and the compound serves as a validated comparator in structure-activity relationship (SAR) analyses of ester-based prodrugs . Procurement of high-purity material ensures reproducibility in preclinical PK studies, where impurities could confound metabolite identification or enzyme kinetics.

Solid-Phase Peptide Synthesis (SPPS) and Amide Bond Formation

In synthetic organic chemistry, the ethyl ester group provides a traceless protecting group for the carboxylic acid of gabapentin, enabling selective amide bond formation with amines or amino acids under mild conditions [1]. The hydrochloride salt form (CAS 60175-04-4), with its well-defined crystallinity and melting point (161-163 °C), is particularly suited for solid-phase synthesis workflows that require precise stoichiometry and stable building blocks . This utility differentiates it from free gabapentin, which requires additional protection/deprotection steps that reduce overall yield and increase synthesis time.

Analytical Method Transfer and Cross-Site Validation

For contract research organizations (CROs) and pharmaceutical quality control laboratories performing method transfer, the availability of a well-characterized, commercially available reference standard like Ethyl 2-(1-(aminomethyl)cyclohexyl)acetate ensures inter-laboratory consistency and reduces method transfer failures [1]. The compound's stable liquid form (free base) or crystalline salt form can be selected based on site-specific storage capabilities, and its certified purity and impurity profile documentation support rapid method re-validation, minimizing downtime and accelerating project timelines .

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